molecular formula C15H16F3N5O4S B611475 Troriluzole CAS No. 1926203-09-9

Troriluzole

Cat. No.: B611475
CAS No.: 1926203-09-9
M. Wt: 419.4 g/mol
InChI Key: YBZSGIWIPOUSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Troriluzole is synthesized through specific routes, but detailed synthetic procedures are not widely available.
    • Industrial production methods remain proprietary, limiting public knowledge.
  • Chemical Reactions Analysis

    • Troriluzole likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly documented.
    • Major products formed from these reactions are not extensively reported.
  • Scientific Research Applications

      Neurology: Investigated for , a genetic neurodegenerative disorder affecting the cerebellum and spinal cord.

      Psychiatry: Explored as a potential treatment for , a chronic mental health condition characterized by intrusive thoughts and repetitive behaviors.

      Oncology: Under study for , an aggressive brain tumor.

    • Other potential applications may emerge as research progresses.
  • Mechanism of Action

  • Comparison with Similar Compounds

    • Troriluzole’s uniqueness lies in its prodrug nature and potential once-daily dosing.
    • Similar compounds include riluzole (its active form) and other glutamatergic modulators.

    Biological Activity

    Troriluzole (BHV4157) is a novel tripeptide prodrug derived from riluzole, designed to modulate glutamate levels in the brain. Its primary mechanism involves enhancing the uptake of glutamate by increasing the expression and function of excitatory amino acid transporters on glial cells. This action aims to mitigate the neurotoxic effects associated with excessive glutamate, which is implicated in various neurological disorders.

    This compound functions primarily by reducing synaptic glutamate concentrations, which can prevent excitotoxicity—a process where neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. By enhancing glutamate clearance from the synapse, this compound aims to restore normal neuronal function and protect against neurodegeneration.

    Clinical Efficacy

    This compound has been investigated for its efficacy across several neurological conditions, including Spinocerebellar Ataxia (SCA) and Alzheimer’s Disease (AD), among others.

    Spinocerebellar Ataxia (SCA)

    A pivotal study demonstrated that patients with SCA treated with 200 mg of this compound daily exhibited a 50-70% slowing of disease progression over three years compared to untreated controls. This translates to a delay in disease progression of approximately 1.5 to 2.2 years . The treatment showed statistically significant improvements across multiple endpoints, including the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) .

    Alzheimer’s Disease (AD)

    In contrast, a Phase 2/3 study indicated that while this compound was well-tolerated at a dose of 280 mg daily, it did not demonstrate statistically significant effects as a symptomatic treatment for mild-to-moderate AD patients. Ongoing analyses are expected to clarify its potential as a disease-modifying agent . However, preclinical studies in mouse models have shown that it can reduce harmful glutamate levels and improve cognitive functions, suggesting potential benefits if administered early in the disease process .

    Summary of Research Findings

    ConditionStudy FindingsDoseOutcome
    Spinocerebellar Ataxia50-70% slowing of disease progression; significant improvements in f-SARA scores200 mg once dailyStatistically significant results across multiple endpoints over three years .
    Alzheimer’s DiseaseNo significant efficacy observed; ongoing biomarker analysis280 mg once dailyTreatment well-tolerated but ineffective as symptomatic therapy in late-stage AD .
    Preclinical AD ModelReduced glutamate levels; improved memory and learning in miceNot applicableSuggests potential for early intervention to prevent cognitive decline .

    Case Study: Efficacy in SCA

    In a clinical trial involving SCA patients, data indicated that those treated with this compound experienced a significantly lower rate of decline compared to untreated individuals. The odds ratio for disease progression was calculated at 4.1 , indicating a strong protective effect against worsening symptoms .

    Case Study: Investigating AD

    While clinical trials for AD did not yield positive results, preclinical studies have opened avenues for further investigation into the timing and dosage of treatment. These findings suggest that early intervention with this compound may alter disease trajectories favorably .

    Future Directions

    This compound's role in treating neurological disorders continues to be explored, particularly its potential applications beyond SCA and AD. Ongoing studies are assessing its efficacy in conditions such as Generalized Anxiety Disorder (GAD) and Obsessive-Compulsive Disorder (OCD), where modulation of glutamate may offer therapeutic benefits .

    Properties

    CAS No.

    1926203-09-9

    Molecular Formula

    C15H16F3N5O4S

    Molecular Weight

    419.4 g/mol

    IUPAC Name

    2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide

    InChI

    InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25)

    InChI Key

    YBZSGIWIPOUSHY-UHFFFAOYSA-N

    SMILES

    CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

    Canonical SMILES

    CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    BHV-4157;  troriluzole.

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Troriluzole
    Reactant of Route 2
    Troriluzole
    Reactant of Route 3
    Troriluzole
    Reactant of Route 4
    Troriluzole
    Reactant of Route 5
    Troriluzole
    Reactant of Route 6
    Reactant of Route 6
    Troriluzole

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.